molecular formula C23H22ClF3O2 B1673285 Biphenthrin CAS No. 439680-76-9

Biphenthrin

Cat. No. B1673285
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-IRHGGOMRSA-N
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Description

Bifenthrin is an insecticide in the pyrethroid family. Pyrethroids are manmade versions of pyrethrins, which come from chrysanthemum flowers . It is used on various agricultural crops and in homes .


Synthesis Analysis

Bifenthrin is synthesized using reverse phase high performance liquid chromatography with Ultraviolet-Visible detector (HPLC-UV) . This method is beneficial to detect and quantify the Bifenthrin in multiple modes of formulations available in the market and in raw materials .


Molecular Structure Analysis

The molecular formula of Bifenthrin is C23H22ClF3O2 . Its molecular weight is 422.9 g/mol . It is a carboxylic ester obtained by formal condensation of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and [(2-methyl-1,1’-biphenyl)-3-yl] methanol .


Chemical Reactions Analysis

Bifenthrin can be enforced in food of animal origin with a limit of quantitation of 0.005 mg/kg and correlation coefficients greater than 0.999 within the range of 0.005–0.5 mg/kg .


Physical And Chemical Properties Analysis

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor . It is used as a broad spectrum insecticide .

Scientific Research Applications

Biological Efficacy and Persistence

A study aimed at evaluating the biological efficacy and persistence of Biphenthrin on maize grains at different temperatures found that both the persistence and biological efficacy against pests like Sitophilus zeamais and Tribolium castaneum decreased as the storage time and grain temperatures increased, showcasing the insecticide's reduced effectiveness over time and at higher temperatures (Silveira et al., 2006).

Environmental Analysis

Research on the novel ionic liquid/ionic liquid dispersive liquid-liquid microextraction (IL/IL-DLLME) method for enriching and analyzing environmental pollutants highlighted Biphenthrin as a model compound. This study demonstrated the method's efficacy in detecting Biphenthrin in water samples, indicating its application in environmental monitoring (Zhao et al., 2011).

Ecotoxicology

Investigations into the effects of sublethal concentrations of Biphenthrin on honeybees revealed significant impacts on fecundity, growth, and development, highlighting the ecological risks associated with its usage (Dai et al., 2010).

Mechanism of Action

Studies have also delved into the mechanisms of Biphenthrin's action, such as inducing DNA damage and autophagy in Spodoptera frugiperda (Sf9) insect cells. This research contributes to understanding the cellular impact of Biphenthrin and its cytotoxic effects, which could inform pest management strategies and resistance management (Xu et al., 2021).

Sorption and Removal

The sorption behavior of Biphenthrin on natural materials like cork was studied to explore methods for its removal from aqueous solutions, aiming at wastewater treatment and minimizing environmental contamination. These findings suggest the potential of utilizing natural sorbents for mitigating Biphenthrin's environmental impact (Domingues et al., 2005).

Safety And Hazards

When bifenthrin gets on the skin, it can cause tingling, itching, burning, or numbness at the site of contact . The sensations usually go away within 48 hours . Inhaling bifenthrin can irritate the nose, throat, and lungs . People who ate large amounts of bifenthrin experienced sore throat, nausea, abdominal pain and vomiting almost immediately .

properties

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1
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InChI Key

OMFRMAHOUUJSGP-IRHGGOMRSA-N
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Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl
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Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl
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Molecular Formula

C23H22ClF3O2
Record name BIFENTHRIN
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DSSTOX Substance ID

DTXSID9020160, DTXSID20891316
Record name Bifenthrin
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Molecular Weight

422.9 g/mol
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Physical Description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor.
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Flash Point

165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup)
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Solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol
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Density

Density: 1.2 g/cu m at 125 °C
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Vapor Pressure

0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg
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Mechanism of Action

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5; (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity., Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity., Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II., ... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved., For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page.
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Product Name

Biphenthrin

Color/Form

Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid

CAS RN

82657-04-3, 439680-76-9
Record name BIFENTHRIN
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Melting Point

69 °C, 156.2 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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